Angiotensin IV is a hexapeptide derived from the angiotensin peptide family, specifically formed from angiotensin III through the action of aminopeptidase M. It is recognized as an endogenous agonist for the AT4 receptor, which is also known as insulin-regulated aminopeptidase. The peptide plays significant roles in various physiological processes, including modulation of blood pressure, regulation of fluid balance, and involvement in cognitive functions.
Angiotensin IV is primarily generated in the body through enzymatic cleavage of angiotensin III. The formation involves specific enzymes, particularly aminopeptidase M, which removes the amino-terminal arginine residue from angiotensin III to produce angiotensin IV. This process occurs predominantly in the brain and peripheral tissues, where angiotensin peptides exert their effects on cardiovascular and neurological functions .
The synthesis of angiotensin IV can be achieved through solid-phase peptide synthesis techniques. One common method involves using 9-fluorenylmethoxycarbonyl-based solid-phase synthesis. This approach allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of the peptide chain .
In a typical synthesis protocol, the following steps are employed:
Angiotensin IV undergoes various biochemical reactions within physiological contexts:
The enzymatic reactions involved in both the formation and degradation of angiotensin IV are crucial for maintaining homeostasis in blood pressure regulation and fluid balance.
Angiotensin IV exerts its effects primarily through binding to the AT4 receptor, which influences various intracellular signaling pathways. The binding affinity can be enhanced through structural modifications, such as hydrophobic substitutions at specific positions within its amino acid sequence .
Research indicates that modified analogs of angiotensin IV have demonstrated increased binding affinities and potential therapeutic benefits in conditions like hypertension and cognitive impairments .
Angiotensin IV has several scientific applications:
The identification of Angiotensin IV emerged from systematic investigations into angiotensin metabolism during the late 20th century. Early studies recognized that angiotensin II (Ang II, Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) underwent enzymatic degradation to smaller fragments, including the heptapeptide angiotensin III (Ang III, Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) via glutamyl aminopeptidase A (APA). Researchers subsequently identified aminopeptidase N (APN) as the enzyme responsible for cleaving the N-terminal arginine from Ang III, yielding the hexapeptide initially termed angiotensin IV (Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) [6]. This metabolic pathway was confirmed through in vitro and in vivo studies showing rapid conversion of radiolabeled Ang II to Ang III and subsequently to Ang IV.
The nomenclature evolved from its position in the angiotensin degradation cascade. The term "angiotensin IV" (Ang IV) gained formal acceptance to distinguish this hexapeptide from angiotensin 1-7, another bioactive fragment. Key evidence for its biological significance came when Ang IV was found to bind specific saturable sites in the brain and peripheral tissues that were unresponsive to Ang II or Losartan (an AT₁ receptor blocker). This suggested a unique receptor system distinct from the classical AT₁ and AT₂ receptors. The definitive molecular identity of this receptor—insulin-regulated aminopeptidase (IRAP)—was established in the early 2000s, confirming Ang IV as a ligand modulating IRAP's catalytic activity and internalization [3] [6].
Table 1: Key Angiotensin Fragments and Their Characteristics
Peptide | Amino Acid Sequence | Primary Receptor | Main Enzymatic Formation Pathway |
---|---|---|---|
Angiotensin II (II) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | AT₁R, AT₂R | ACE-mediated cleavage of Ang I |
Angiotensin III (III) | Arg-Val-Tyr-Ile-His-Pro-Phe | AT₁R, AT₂R | APA-mediated cleavage of Ang II |
Angiotensin IV (IV) | Val-Tyr-Ile-His-Pro-Phe | IRAP | APN-mediated cleavage of Ang III |
Angiotensin 1-7 | Asp-Arg-Val-Tyr-Ile-His-Pro | MasR | ACE2-mediated cleavage of Ang I/II |
Angiotensin IV occupies a distinct position within the RAS metabolic cascade, functioning both as a metabolite and a signaling molecule with independent physiological roles. Its generation follows a sequential proteolytic pathway initiated by angiotensin-converting enzyme (ACE), which converts angiotensin I (Ang I) to Ang II. Ang II is then metabolized to Ang III by aminopeptidase A (APA), and finally, aminopeptidase N (APN) cleaves Ang III to yield Ang IV. This places Ang IV downstream of the primary RAS effector peptides but upstream of further degradation products [1] [6]. Unlike Ang II, which has a plasma half-life of seconds to minutes, Ang IV demonstrates greater stability in vivo, partly due to its resistance to ACE degradation, allowing sustained interactions with target tissues.
The biological actions of Ang IV are mediated predominantly through its high-affinity binding to insulin-regulated aminopeptidase (IRAP), also known as the AT₄ receptor. IRAP is a type II transmembrane protein belonging to the M1 zinc-metallopeptidase family, widely expressed in the brain, heart, vasculature, kidneys, and adipose tissue. Ang IV binding inhibits IRAP's catalytic activity, which normally degrades neuropeptides like vasopressin, oxytocin, and somatostatin. Consequently, Ang IV potentiates the effects of these peptides by prolonging their half-life. Critically, Ang IV-IRAP interaction triggers intracellular signaling cascades independent of peptidase inhibition, including phosphorylation of extracellular signal-regulated kinases (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This dual mechanism—peptidase inhibition and receptor signaling—underlies Ang IV's roles in memory enhancement, cerebral blood flow modulation, and glucose uptake [3] [6].
Functionally, Ang IV counterbalances aspects of classical RAS overactivation. While Ang II/AT₁R signaling promotes vasoconstriction, inflammation, and oxidative stress, Ang IV/IRAP signaling facilitates vasodilation, neuronal plasticity, and metabolic regulation. This positions Ang IV within an emerging "protective arm" of the RAS, alongside Ang 1-7/MasR, which mitigates the detrimental effects of Ang II. The systemic and local tissue concentrations of Ang IV are influenced by APN activity, which itself is regulated by oxidative stress and inflammatory cytokines, creating feedback loops within the RAS [1] [6].
The structural and functional elements of Angiotensin IV demonstrate remarkable evolutionary conservation across vertebrate lineages, indicating fundamental physiological roles preserved for over 400 million years. While the classical RAS components (renin, angiotensinogen, ACE, Ang II) emerged in early vertebrates, Ang IV-specific pathways appear refined in tetrapods. Bioactive angiotensin peptides, including precursors to Ang IV, have been identified in cartilaginous fish (e.g., dogfish Triakis scyllium), where angiotensin sequences exhibit unique variations (e.g., Pro³ instead of Val³) yet retain the critical C-terminal Phe⁸ and His⁶-Pro⁷-Phe⁸ motif necessary for receptor interaction [7]. This suggests early diversification of angiotensin functions predating the bony fish-tetrapod divergence.
In teleost fish, amphibians, reptiles, birds, and mammals, the IRAP receptor system co-evolved with Ang IV. For example, studies in rodent, bovine, and human tissues confirm high-affinity Ang IV binding in the hippocampus, cortex, and renal tubules. Functional conservation is evident in cognitive processing: Ang IV enhances spatial memory and learning in rats, mice, and birds, likely through IRAP-mediated modulation of neuropeptide availability and cerebral glucose utilization. Notably, the lamprey (Lampetra fluviatilis), a basal vertebrate, produces teleost-type angiotensins in its buccal glands. These peptides, secreted during parasitic feeding, may suppress host immune responses—a form of endocrine mimicry suggesting an early non-cardiovascular role for angiotensin fragments conserved in higher vertebrates [8].
Table 2: Evolutionary Conservation of Angiotensin IV Pathways
Species Group | Example Organisms | Evidence for Ang IV/IRAP System | Key Functions |
---|---|---|---|
Chondrichthyans | Dogfish (Triakis scyllium) | Unique angiotensin sequences (e.g., Pro³) with conserved C-terminus | Blood pressure regulation, ion balance |
Teleost Fish | Zebrafish (Danio rerio) | Ang IV-like peptides; IRAP homologs identified | Osmoregulation, metabolic control |
Amphibians | Toad (Bufo spp.) | High-affinity brain binding sites for Ang IV | Memory and learning enhancement |
Mammals | Rat, Human | IRAP cloning; cognitive and vascular effects of Ang IV | Hippocampal LTP, cerebral vasodilation, glucose uptake |
Cyclostomes | Lamprey (Lampetra spp.) | Secretion of teleost-type angiotensins during parasitism | Immunomodulation (endocrine mimicry) |
The conservation of the C-terminal hexapeptide structure—particularly Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸—across species underscores its functional indispensability. Mutational analyses reveal that Phe⁸ is critical for IRAP binding, while Tyr⁴ influences affinity. This structural stability contrasts with the N-terminal variability of angiotensinogen across clades, reflecting selective pressure on the Ang IV fragment. The persistence of Ang IV signaling in diverse physiological contexts—from osmolyte transport in fish gills to memory consolidation in mammals—highlights its adaptive significance beyond ancestral blood pressure regulation [7] [8].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7